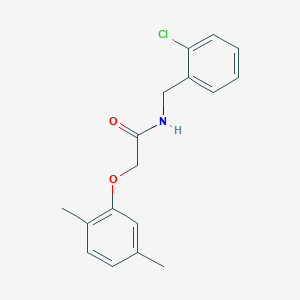
N-(2-chlorobenzyl)-2-(2,5-dimethylphenoxy)acetamide
Overview
Description
N-(2-chlorobenzyl)-2-(2,5-dimethylphenoxy)acetamide, commonly known as Dazoxiben, is a potent and selective thromboxane synthase inhibitor. It is a white to off-white crystalline powder with a molecular formula of C19H20ClNO2. Dazoxiben has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, and inflammation.
Mechanism of Action
Dazoxiben selectively inhibits thromboxane synthase, which is responsible for the conversion of prostaglandin H2 to thromboxane A2. Thromboxane A2 is a potent vasoconstrictor and platelet aggregator, which plays a key role in the pathogenesis of cardiovascular diseases. By inhibiting thromboxane synthase, Dazoxiben reduces the production of thromboxane A2, leading to the inhibition of platelet aggregation and vasoconstriction.
Biochemical and Physiological Effects
Dazoxiben has been shown to have a number of biochemical and physiological effects. In cardiovascular diseases, Dazoxiben reduces platelet aggregation and thromboxane A2 synthesis, leading to the inhibition of vasoconstriction and platelet aggregation. In cancer, Dazoxiben inhibits tumor growth and angiogenesis by blocking the production of prostaglandin E2. In inflammation, Dazoxiben reduces the production of inflammatory cytokines and chemokines, leading to the inhibition of inflammation.
Advantages and Limitations for Lab Experiments
Dazoxiben has several advantages for laboratory experiments. It is a potent and selective thromboxane synthase inhibitor, which makes it an ideal tool for studying the role of thromboxane A2 in various diseases. Dazoxiben is also relatively stable and easy to synthesize, which makes it readily available for laboratory experiments. However, Dazoxiben has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of Dazoxiben. In cardiovascular diseases, Dazoxiben could be further studied for its potential therapeutic applications in the prevention and treatment of atherosclerosis, myocardial infarction, and stroke. In cancer, Dazoxiben could be further studied for its potential applications in the inhibition of tumor growth and angiogenesis. In inflammation, Dazoxiben could be further studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies could be conducted to investigate the potential side effects and toxicity of Dazoxiben at different doses.
Scientific Research Applications
Dazoxiben has been widely studied for its therapeutic potential in various diseases. In cardiovascular diseases, Dazoxiben has been shown to inhibit platelet aggregation and thromboxane A2 synthesis, which are important factors in the pathogenesis of atherosclerosis, myocardial infarction, and stroke. In cancer, Dazoxiben has been reported to inhibit tumor growth and angiogenesis by blocking the production of prostaglandin E2. In inflammation, Dazoxiben has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2,5-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12-7-8-13(2)16(9-12)21-11-17(20)19-10-14-5-3-4-6-15(14)18/h3-9H,10-11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOIORYOWPFNAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




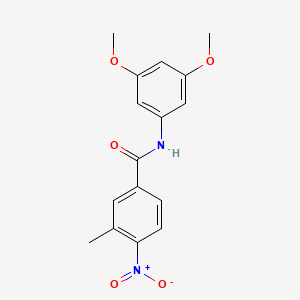
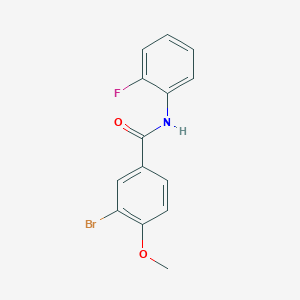


![N-[2-(dimethylamino)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B3460940.png)
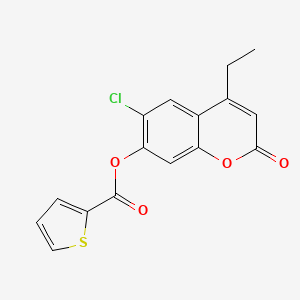
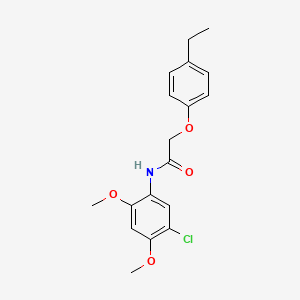
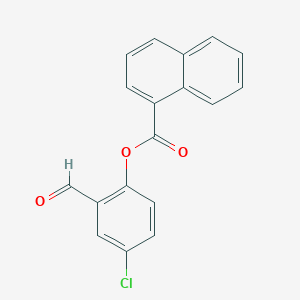
![7-[(2-chloro-2-propen-1-yl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B3460968.png)

![methyl {4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B3460981.png)

![5-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3460998.png)